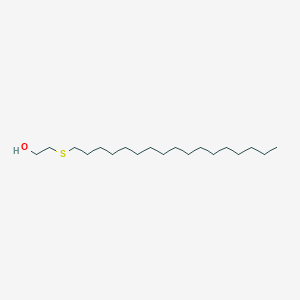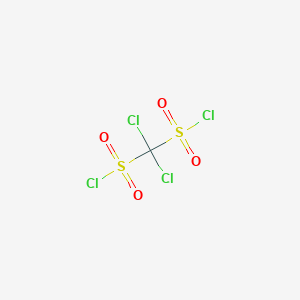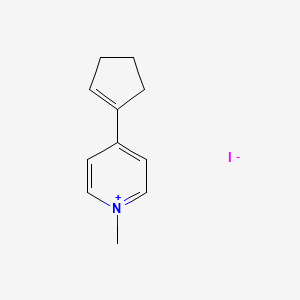
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound that features a cyclopentene ring attached to a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of cyclopentene with a pyridinium salt under specific conditions. One common method involves the use of organocerium reagents, which are generated in situ from aryl and heteroaryl lithium compounds. These reagents react with cycloalkanones to provide alkoxides, which are then treated with MsCl or SOCl2 in the presence of DBU to yield aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentene oxides, while reduction may produce cyclopentane derivatives.
Applications De Recherche Scientifique
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides
- 2-arylspiro[3,1-benzoxazine-4,1’-cyclopentanes]
Uniqueness
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its specific structure, which combines a cyclopentene ring with a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
59564-44-2 |
|---|---|
Formule moléculaire |
C11H14IN |
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
4-(cyclopenten-1-yl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H14N.HI/c1-12-8-6-11(7-9-12)10-4-2-3-5-10;/h4,6-9H,2-3,5H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZUUHTQZQKCNPSK-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CCCC2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


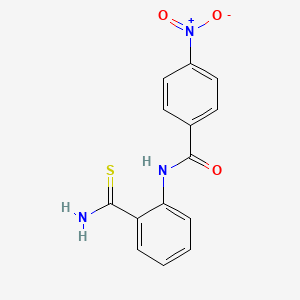
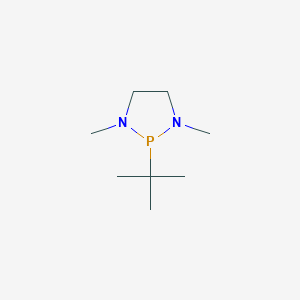
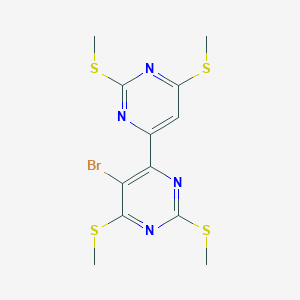
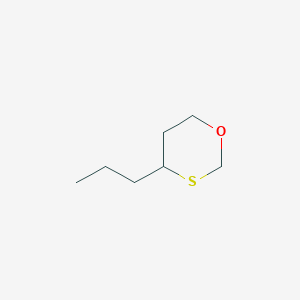

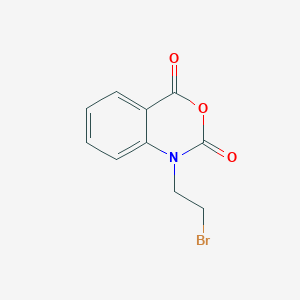
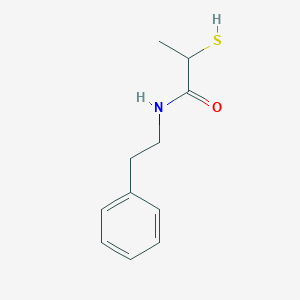
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
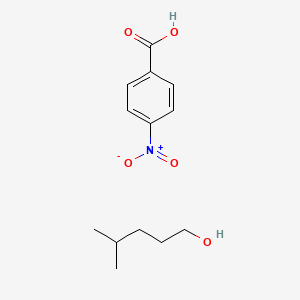

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
